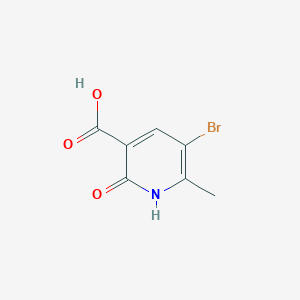![molecular formula C7H5BrN2O B1342513 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one CAS No. 887571-01-9](/img/structure/B1342513.png)
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1-3,11H,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is a solid compound . It has a molecular weight of 213.03 and a monoisotopic mass of 211.958511 Da . The compound should be stored in a refrigerator .Scientific Research Applications
Drug Design and Synthesis
The compound 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is used in the design and synthesis of new pharmaceutical drugs. For instance, it may be involved in creating hybrid derivatives for targeting specific pathways in blood coagulation, which is crucial for developing antithrombotic therapies .
Molecular Docking Studies
This chemical is likely utilized in molecular docking studies to evaluate the binding modes between potential drug candidates and their target proteins, such as TRKA, which is important for understanding drug-receptor interactions and optimizing drug design .
Antitumor Activity
There is research indicating that derivatives of this compound exhibit antitumor activity. Modifications to its structure, such as replacing certain groups, can affect its potency against cancer cells, which is valuable for cancer treatment research .
Chemical Cataloging
The compound is cataloged for reference in chemical databases like Sigma-Aldrich, indicating its importance and utility in scientific research for various synthetic and analytical applications .
FGFR Inhibition
It may also serve as a precursor or a core structure in the synthesis of derivatives that act as potent FGFR inhibitors. This application is significant in the field of targeted cancer therapy, where FGFR plays a role in tumor growth .
Chemical Structure Analysis
ChemSpider and other chemical structure databases list this compound, suggesting its use in chemical structure analysis and property prediction, which aids researchers in understanding its potential applications across different fields .
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSNALDPDFDPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610215 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one | |
CAS RN |
887571-01-9 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)




![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)



![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)



